molecular formula C25H23NO5S B2443646 [4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone CAS No. 1114871-87-2

[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

Cat. No. B2443646
CAS RN: 1114871-87-2
M. Wt: 449.52
InChI Key: YGRITOJAFUWSDV-UHFFFAOYSA-N
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Description

“4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C25H23NO5S. This compound is known as a relevant therapeutic agent exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .


Synthesis Analysis

This compound was synthesized in a two-step procedure from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as commercial starting reagents through a sequence of Povarov cycloaddition reaction/ N-furoylation processes .


Molecular Structure Analysis

The structure of the compound was fully characterized by IR, 1H, 13C-NMR, and X-ray diffraction data . More detailed structural information can be obtained from the Cambridge Crystallographic Data Centre .


Chemical Reactions Analysis

The synthesis of this compound involves a sequence of Povarov cycloaddition reaction/ N-furoylation processes . The Povarov reaction is a type of multi-component reaction involving an amine, an aldehyde, and an alkene, which forms a quinoline structure. The N-furoylation process involves the addition of a furan ring to the nitrogen atom of the quinoline structure .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Processes : The compound has been involved in various synthetic pathways, offering insights into the chemical reactivity and formation of complex molecular structures. For instance, it's used in the synthesis of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives. This process includes a new rearrangement affording ethyl 11-ethyl-2,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1H-2,5-methano-6,1,3-benzothiadiazocine-11-carboxylate, showcasing the compound's potential in generating novel chemical structures (Nazarenko et al., 2008).
  • Novel Heterocycles Formation : Research highlights the role of this compound in forming novel heterocycles, such as 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, indicating its utility in exploring new classes of chemical compounds (Coppo & Fawzi, 1998).

Antioxidant and Inhibitory Properties

  • Antioxidant Activities : The compound has shown significant promise in the field of antioxidant research. A study reveals the synthesis of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione, leading to molecules with potent antioxidant profiles when compared to established standards. This not only underscores the compound's role in synthesizing biologically active molecules but also its potential in therapeutic applications (Artunç et al., 2020).

Applications in Medicinal Chemistry

  • Inhibitory Effects on Enzymes : The compound serves as a precursor in synthesizing derivatives that exhibit inhibitory effects on crucial enzymes like human cytosolic carbonic anhydrase II. Such properties are integral for developing therapeutic agents for various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the available resources, compounds of similar structure are known to exhibit various biological activities. They are known to be pharmacologically relevant therapeutic agents .

properties

IUPAC Name

[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-16-9-11-19(17(2)13-16)25(27)24-15-26(18-10-12-21(30-3)22(14-18)31-4)20-7-5-6-8-23(20)32(24,28)29/h5-15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRITOJAFUWSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

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